alpha-Spinasterol
Overview
Description
Preparation Methods
Alpha-Spinasterol can be extracted from plant sources using organic solvents like hexane. The extraction process involves chromatographic analysis to isolate the compound from other substances . In industrial settings, the extraction is often followed by purification steps to obtain high-purity this compound .
Chemical Reactions Analysis
Alpha-Spinasterol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the Mitsunobu reaction is used to synthesize its derivatives by introducing azido, amino, and amide groups at the C-3 position . These reactions often involve common reagents like azides, amines, and amides under specific conditions . The major products formed from these reactions are derivatives with enhanced biological activities .
Scientific Research Applications
Alpha-Spinasterol has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various derivatives with improved biological activities.
Biology: Studied for its effects on cell viability and cytotoxicity.
Medicine: Investigated for its potential in treating conditions like diabetes, inflammation, and cancer.
Industry: Utilized in the formulation of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
Alpha-Spinasterol exerts its effects through multiple molecular targets and pathways. It inhibits cyclooxygenases (COX-1 and COX-2), antagonizes the transient receptor potential vanilloid 1 receptor (TRPV1), and modulates the expression of various cytokines and chemokines . These actions contribute to its anti-inflammatory, antioxidant, and anticancer properties .
Comparison with Similar Compounds
Alpha-Spinasterol is often compared with other phytosterols like beta-sitosterol and campesterol. While all these compounds share similar structural features, this compound is unique due to its specific biological activities and higher potency in certain applications . Other similar compounds include stigmastanol and schottenol .
Properties
IUPAC Name |
17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,19-23,25-27,30H,7,10,12-18H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVFJDZBLUFKCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871672 | |
Record name | (24xi)-Stigmasta-7,22-dien-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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